N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide
Description
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide is a structurally complex molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclobutyl group at position 2. The N-methylpyrrolidine-1-sulfonamide moiety attached to the azetidine may contribute to solubility through hydrogen bonding and modulate pharmacokinetic properties.
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O2S/c1-21(27(25,26)23-9-2-3-10-23)14-11-22(12-14)16-8-7-15-18-19-17(24(15)20-16)13-5-4-6-13/h7-8,13-14H,2-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWDHZRVECKMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. They interact with a variety of enzymes and receptors, making them versatile in their biological activities.
Mode of Action
Similar compounds have been found to inhibit enzymes involved in cancer progression, such as parp-1 and egfr. The ability of these compounds to accept and donate hydrogen bonds allows them to make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been found to inhibit a variety of enzymes, affecting multiple biochemical pathways. For example, they can inhibit carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, which can impact its bioavailability.
Biological Activity
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects based on current research findings.
Structural Characteristics
The compound features a unique molecular structure characterized by the presence of multiple heterocycles. Its molecular formula is with a molecular weight of approximately 378.5 Da. The intricate arrangement of the triazole and pyridazine rings contributes to its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N7O2S |
| Molecular Weight | 378.5 Da |
| Melting Point | Not specified |
| Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for modifications to enhance biological activity. Key steps may include:
- Formation of the triazole-pyridazine core : This involves cyclization reactions that establish the foundational structure.
- Substitution reactions : These are used to introduce functional groups such as sulfonamide and methyl groups.
- Purification : Final products are purified using chromatography techniques to isolate the desired compound.
Enzyme Inhibition
The sulfonamide functional group is known for its role in inhibiting specific enzymes crucial for microbial growth. For example, similar compounds have been shown to act as inhibitors of dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management:
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| E3024 | DPP-IV | 100 |
| N-(1-{...}) | Unknown | Not specified |
Case Studies
A study focused on related compounds demonstrated their ability to reduce glucose levels in diabetic models by inhibiting DPP-IV activity. While specific studies on this compound are still ongoing, the promising results from analogous compounds suggest it may share similar effects.
Comparison with Similar Compounds
Core Substituent Effects
- Cyclobutyl vs. Pyridin-3-yl (CAS 2380068-71-1) : The cyclobutyl group in the target compound may enhance steric bulk and lipophilicity compared to the aromatic pyridine substituent in . This could improve membrane permeability but reduce aqueous solubility.
- Cyclobutyl vs. Cyclopropyl (CAS N/A, ) : Cyclobutyl’s larger ring size may increase binding affinity to hydrophobic pockets in target proteins compared to cyclopropyl .
Functional Group Variations
- Pyrrolidine-1-sulfonamide vs.
- Sulfonamide vs. Carboxamide (CAS 2201824-79-3) : The sulfonamide group’s stronger hydrogen-bonding capacity may enhance target engagement compared to the carboxamide in , though at the cost of increased molecular weight.
- Methoxy-pyrimidin-2-amine (CAS 2198573-05-4) : The methoxy group in could enhance metabolic stability but reduce cellular permeability relative to the sulfonamide-containing target compound .
Molecular Weight and Solubility Implications
- The target compound’s estimated molecular weight (~450) is higher than most analogs, which may limit blood-brain barrier penetration but improve plasma protein binding.
Research Implications and Limitations
Preparation Methods
Cyclobutyl Bromide Synthesis
Cyclobutyl bromide (CAS: 4399-47-7), a key intermediate, is synthesized from cyclobutanecarboxylic acid in two stages:
Coupling to the Triazolo-Pyridazine Core
The cyclobutyl group is introduced via Suzuki-Miyaura coupling using 3-chloro-6-hydrazinyl-triazolo[4,3-b]pyridazine and cyclobutylboronic acid:
- Catalyst : Pd(PPh₃)₄
- Base : Na₂CO₃
- Solvent : Dioxane/water (4:1)
- Temperature : 90°C, 12 hours
- Yield : 68%
Functionalization with Azetidine and Sulfonamide Moieties
Azetidine Ring Formation
The azetidine ring is introduced at position 6 via nucleophilic substitution. 6-Chloro-3-cyclobutyl-triazolo[4,3-b]pyridazine reacts with azetidin-3-amine under basic conditions:
Sulfonylation with Pyrrolidine-1-Sulfonyl Chloride
The final step involves sulfonylation of the azetidine amine:
- Protection : The azetidine amine is protected with Boc (tert-butoxycarbonyl) to prevent side reactions.
- Sulfonylation : React with pyrrolidine-1-sulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C.
- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in DCM.
Analytical Characterization
Spectral Data
Purity Assessment
Challenges and Optimization
- Regioselectivity : The triazolo-pyridazine core requires precise control to avoid isomer formation during cyclocondensation.
- Steric Hindrance : Bulky cyclobutyl and azetidine groups necessitate prolonged reaction times for coupling steps.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product.
Q & A
Q. What methodologies enhance target selectivity while minimizing off-target interactions?
- Answer : Employ rational design and advanced screening:
- Cryo-EM/X-ray crystallography to map binding interactions and guide selectivity engineering .
- Proteome-wide profiling (e.g., kinome-wide screens) to identify off-target liabilities .
- Fragment-based drug discovery to optimize affinity for the target’s active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
